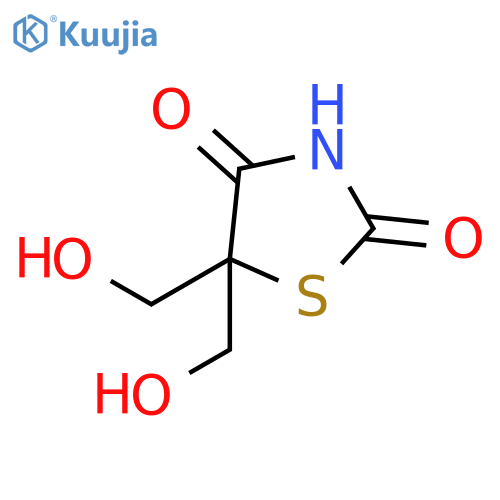

Cas no 353467-32-0 (2,4-Thiazolidinedione, 5,5-bis(hydroxymethyl)-)

353467-32-0 structure

商品名:2,4-Thiazolidinedione, 5,5-bis(hydroxymethyl)-

CAS番号:353467-32-0

MF:C5H7NO4S

メガワット:177.178380250931

CID:1469643

2,4-Thiazolidinedione, 5,5-bis(hydroxymethyl)- 化学的及び物理的性質

名前と識別子

-

- 2,4-Thiazolidinedione, 5,5-bis(hydroxymethyl)-

-

- ほほえんだ: O=C(N1)SC(CO)(CO)C1=O

計算された属性

- せいみつぶんしりょう: 177.00961

じっけんとくせい

- PSA: 86.63

2,4-Thiazolidinedione, 5,5-bis(hydroxymethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM518806-1g |

5,5-Bis(hydroxymethyl)thiazolidine-2,4-dione |

353467-32-0 | 97% | 1g |

$176 | 2023-03-04 | |

| Ambeed | A779800-1g |

5,5-Bis(hydroxymethyl)thiazolidine-2,4-dione |

353467-32-0 | 97% | 1g |

$178.0 | 2025-03-05 | |

| Ambeed | A779800-5g |

5,5-Bis(hydroxymethyl)thiazolidine-2,4-dione |

353467-32-0 | 97% | 5g |

$532.0 | 2025-03-05 | |

| Chemenu | CM518806-5g |

5,5-Bis(hydroxymethyl)thiazolidine-2,4-dione |

353467-32-0 | 97% | 5g |

$521 | 2023-03-04 |

2,4-Thiazolidinedione, 5,5-bis(hydroxymethyl)- 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

353467-32-0 (2,4-Thiazolidinedione, 5,5-bis(hydroxymethyl)-) 関連製品

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:353467-32-0)2,4-Thiazolidinedione, 5,5-bis(hydroxymethyl)-

清らかである:99%/99%

はかる:1g/5g

価格 ($):160.0/479.0